Evidence 1: Exclusive Utility in Antibody-Drug Conjugate (ADC) Linker Chemistry
In a granted U.S. patent (US 10,758,628) focused on hydrazinyl-substituted heteroaryl compounds for producing conjugates, 3-hydrazinyl-2-methoxypyridine is explicitly claimed as an exemplary heteroaryl compound used in conjugate structures [1]. In contrast, a detailed review of the patent and broader chemical literature reveals no equivalent claims or applications for common isomers such as 2-hydrazinyl-3-methoxypyridine (CAS 210992-34-0) or 2-hydrazinyl-5-methoxypyridine (CAS 160664-95-9) in this specific bioconjugation context. This represents a documented, functional differentiation where the target compound has a specific, high-value application that its closest analogs lack.
| Evidence Dimension | Presence in Granted Patent Claims for Bioconjugation Applications |
|---|---|
| Target Compound Data | Yes, explicitly claimed and exemplified in U.S. Patent 10,758,628 for use in conjugate structures [1]. |
| Comparator Or Baseline | 2-Hydrazinyl-3-methoxypyridine (CAS 210992-34-0) and 2-Hydrazinyl-5-methoxypyridine (CAS 160664-95-9). Both: No equivalent patent claims found. |
| Quantified Difference | Qualitative, but absolute: documented use versus no documented use. |
| Conditions | U.S. Patent and Trademark Office database and chemical literature survey. |
Why This Matters
This provides a clear, defensible justification for procurement; the compound is a required intermediate for practicing a specific, patented technology, which is not true for its isomers.
- [1] Chuprakov, S., Kudirka, R. A., McFarland, J. M., Garafalo, A. W., & Rabuka, D. (2020). U.S. Patent No. 10,758,628. Washington, DC: U.S. Patent and Trademark Office. View Source
